d-葡萄糖-6-磷酸二钠盐水合物

描述

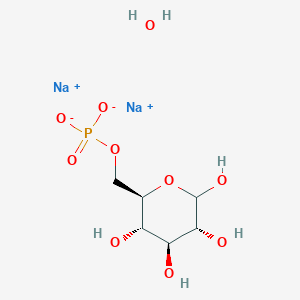

D-Glucose-6-Phosphate, Disodium Salt Hydrate, is the core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols . It is also known as Robison ester and is a glucose sugar phosphorylated on carbon 6 . It is the disodium salt form of D-Glucose 6-phosphate, a common form of glucose within the cell, participating in two major metabolic pathways: glycolysis and the pentose phosphate pathway .

Synthesis Analysis

D-Glucose-6-Phosphate lies at the start of the glycolysis and pentose phosphate metabolic pathways . It is the main substrate for glucose-6-phosphatase enzyme .Molecular Structure Analysis

The empirical formula of D-Glucose-6-Phosphate, Disodium Salt Hydrate is C6H11Na2O9P . The molecular weight is 304.10 (anhydrous basis) .Chemical Reactions Analysis

D-Glucose 6-phosphate disodium salt hydrate has been used as a component in the reaction mixture to assay reduced nicotinamide adenine dinucleotide phosphate (NADPH) diaphorase activity, NAD(P)H-cytochrome c reductase activity, and ferredoxin (Fd)-dependent cytochrome c reduction activity .Physical And Chemical Properties Analysis

D-Glucose 6-phosphate disodium salt hydrate is a white powder . It is soluble in water at a concentration of 50 mg/mL .科学研究应用

1. 电子顺磁共振 (EPR) 研究

d-葡萄糖-6-磷酸二钠盐水合物已被用于 EPR 研究中,以了解受照射的羟烷基磷酸酯中的自由基形成。这些研究提供了对低温下磷酰基自由基形成的见解,并在高温下转化为磷酰自由基。此类研究对理解 DNA 的辐射损伤具有意义 (Sanderud & Sagstuen, 1996)。

2. 水溶液中的光解

已对在氮气或氧气条件下二钠盐 α-D-葡萄糖 6-磷酸在水溶液中的光解进行了研究。已确定的主要光解产物包括 6-磷酸葡萄糖酸、阿拉伯糖 5-磷酸和磷酸甘油酸等。这项研究有助于了解磷化合物的 photochemistry (Triantaphylidès & Halmann, 1975)。

3. 生物化学中的制备方法

已开发出一种使用 d-葡萄糖 6-磷酸的改进的 D-赤藓糖 4-磷酸制备方法。该方法涉及氧化和色谱分离,为进一步的生化研究提供了一种获得赤藓糖 4-磷酸的方法 (Sieben, Perlin, & Simpson, 1966)。

4. 酶抑制研究

d-葡萄糖-6-磷酸二钠盐水合物已用于研究己糖激酶等酶的抑制。此类研究对于了解生物系统中的酶促反应和代谢途径至关重要 (Ferrari, Mandelstam, & Crane, 1959)。

5. 热能存储系统

该化合物已在热能存储 (TES) 系统的背景下进行了探索。与 d-葡萄糖-6-磷酸二钠盐水合物相关的十二水合磷酸二钠盐水合物由于其热性能而在 TES 系统中显示出潜力 (Uttam, Purohit, Le, & Sistlais, 2023)。

6. 组织化学示范

该化合物已用于组织化学技术中,用于展示葡萄糖-6-磷酸酶,这是一种碳水化合物代谢中的重要酶 (Wachstein & Meisel, 1956)。

7. 酶促分析

已开发出涉及 d-葡萄糖 6-磷酸的各种酶促比色分析,例如针对葡萄糖-6-磷酸脱氢酶的分析。这些分析对于生化和临床分析至关重要 (Zhu, Romero, & Petty, 2011)。

作用机制

安全和危害

未来方向

D-Glucose 6-phosphate disodium salt hydrate is a prominent molecule in cellular chemistry with many possible fates within the cell . It lies at the start of two major metabolic pathways: Glycolysis and Pentose phosphate . In addition to these metabolic pathways, glucose 6-phosphate may also be converted to glycogen or starch for storage . This makes it a molecule of interest for future research and applications.

属性

IUPAC Name |

disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6?;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJZXLTPORJKW-WYFATIGWSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na2O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)

![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)